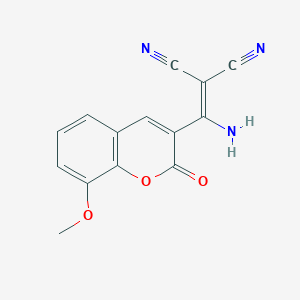

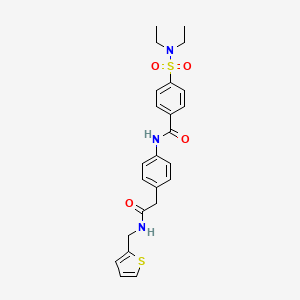

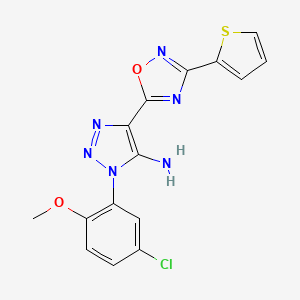

![molecular formula C22H26N2OS B2737944 (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109244-84-8](/img/structure/B2737944.png)

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as WIN 35428, is a psychostimulant drug that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neuropsychiatric disorders.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide involves the following steps: protection of the amine group, formation of the bicyclic ring system, introduction of the benzhydryl and methylthio groups, and deprotection of the amine group.

Starting Materials

N-benzhydryl-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide, methylthiol, protecting reagent, benzhydryl chloride, deprotecting reagent

Reaction

Protection of the amine group using a suitable protecting reagent, Formation of the bicyclic ring system by cyclization of the protected amine with the hydroxyl group using a suitable cyclization reagent, Introduction of the benzhydryl group by reaction with benzhydryl chloride in the presence of a suitable base, Introduction of the methylthio group by reaction with methylthiol in the presence of a suitable base, Deprotection of the amine group using a suitable deprotecting reagent

Mecanismo De Acción

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 works by inhibiting the reuptake of dopamine in the brain, leading to an increase in dopamine levels and subsequent activation of the brain's reward pathway. This results in feelings of pleasure and motivation, which can be beneficial in treating neuropsychiatric disorders.

Efectos Bioquímicos Y Fisiológicos

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 has been shown to increase dopamine levels in the brain, leading to increased activity in the brain's reward pathway. This can result in feelings of pleasure, motivation, and increased focus and attention. It can also lead to increased heart rate and blood pressure, as well as potential side effects such as anxiety and insomnia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 in lab experiments is its potent dopamine reuptake inhibition, which can lead to significant changes in behavior and brain function. However, its potential side effects and limited selectivity for dopamine reuptake inhibition may limit its usefulness in certain experiments.

Direcciones Futuras

Possible future directions for research on (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 include further studies on its potential use in treating neuropsychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing more selective dopamine reuptake inhibitors with fewer side effects and greater therapeutic potential.

Aplicaciones Científicas De Investigación

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 has been extensively studied for its potential use in treating various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer and as a treatment for depression.

Propiedades

IUPAC Name |

N-benzhydryl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2OS/c1-26-20-14-18-12-13-19(15-20)24(18)22(25)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTTXNRJNZXVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC2CCC(C1)N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

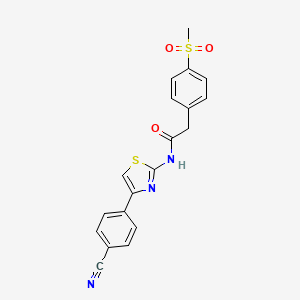

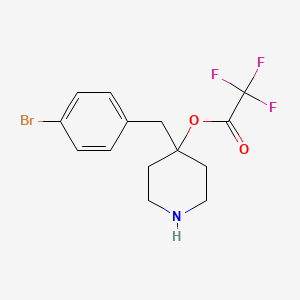

![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)

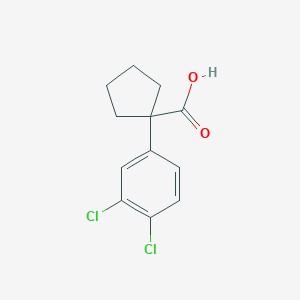

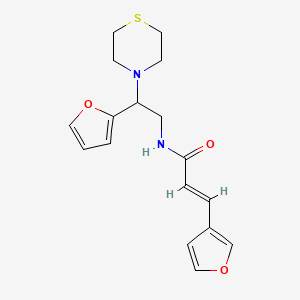

![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)

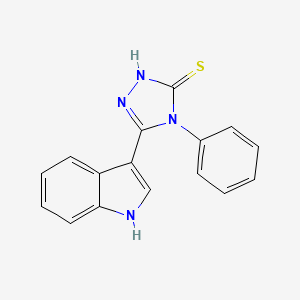

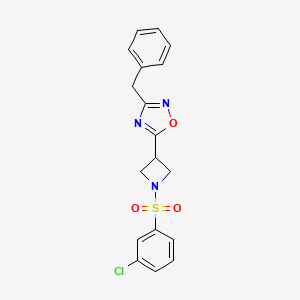

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737875.png)

![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)